Men 10207

概要

説明

MEN 10207 is a selective antagonist of the neurokinin receptor, specifically targeting the NK-2 tachykinin receptor. This compound has been studied for its potential therapeutic applications in various physiological and pathological processes, particularly those involving the nervous system .

準備方法

合成経路と反応条件: MEN 10207 の合成には、ペプチド結合の形成や特定のアミノ酸残基の組み込みなど、複数のステップが含まれます。 反応条件は通常、化合物の正しい配列と構造を確保するために、制御された温度、pH レベル、および保護基の使用を必要とします .

工業生産方法: this compound の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 これには、自動ペプチド合成装置、精製のための高速液体クロマトグラフィー、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類: MEN 10207 は、その構造内の反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加する可能性があります .

一般的な試薬と条件:

置換反応: 通常、水酸化物イオンまたはアミンなどの求核試薬が関与します。

酸化反応: 多くの場合、過酸化水素または過マンガン酸カリウムなどの酸化剤が必要です。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は修飾ペプチドを生成する可能性があり、一方、酸化および還元反応は特定の官能基の酸化状態の変化につながる可能性があります .

4. 科学研究への応用

This compound は、さまざまな分野における用途について広く研究されてきました。

化学: ニューロキニン受容体の構造と機能を研究するためのツールとして使用されています。

生物学: 痛みの伝達や炎症などの生理学的プロセスにおけるタキキニン受容体の役割の理解に役立ちます。

医学: 喘息、過敏性腸症候群、特定の種類の痛みなどの状態における潜在的な治療効果について調査されています。

科学的研究の応用

Pharmacological Applications

MEN 10207 has been studied for its role in modulating neurokinin receptors, particularly in the context of respiratory conditions. As a selective NK-2 receptor antagonist, it has shown promise in alleviating symptoms associated with bronchial hyperreactivity and asthma.

Case Study: Respiratory Effects

A study demonstrated that this compound effectively abolished non-cholinergic contractions induced by sensory nerve activation in isolated guinea pig bronchi. This indicates its potential use as a therapeutic agent for managing respiratory disorders characterized by hyperreactivity .

Cancer Research

Recent advances in cancer diagnostics have highlighted the utility of this compound in oncological studies. Its role as a biomarker in liquid biopsies has been explored, particularly in the context of pancreatic cancer detection.

Case Study: Liquid Biopsy for Pancreatic Cancer

In a study involving patients with resectable pancreatic ductal adenocarcinoma, this compound was investigated alongside circulating tumor DNA and protein biomarkers. The combination approach aimed to enhance early detection sensitivity, which is crucial for improving patient outcomes .

Neurological Studies

The compound's interaction with neurokinin receptors extends to neurological research, where it may influence pain pathways and neurogenic inflammation.

Case Study: Pain Modulation

Research has indicated that this compound can modulate pain responses through its action on NK-2 receptors. This modulation could lead to new therapeutic strategies for chronic pain management, particularly in conditions where neurogenic inflammation plays a significant role .

Data Summary

The following table summarizes key findings from various studies on this compound:

作用機序

MEN 10207 は、NK-2 タキキニン受容体に選択的に結合することにより効果を発揮し、ニューロキニン A などの内因性タキキニンの作用を阻害します。 この阻害は、痛みの伝達や平滑筋収縮など、さまざまな生理学的反応に関与する下流のシグナル伝達経路の活性化を防ぎます .

類似の化合物:

MEN 10376: 同様の結合特性を持つ別の選択的 NK-2 受容体アンタゴニストですが、薬物動態プロファイルが異なります。

Spantide II: ニューロキニン-1 受容体の強力なアンタゴニストであり、受容体選択性の比較研究に使用されます。

[Sar9, Met(O2)11]-Substance P: ニューロキニン-1 受容体の選択的アゴニストであり、多くの場合、受容体相互作用を理解するための研究で使用されます

This compound の独自性: this compound は、NK-2 受容体に対する高い選択性でユニークであり、さまざまな生理学的および病理学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています。 その独特の結合親和性と薬理学的プロファイルは、他の類似の化合物とは異なります .

類似化合物との比較

MEN 10376: Another selective NK-2 receptor antagonist with similar binding properties but different pharmacokinetic profiles.

Spantide II: A potent antagonist of the neurokinin-1 receptor, used for comparative studies in receptor selectivity.

[Sar9, Met(O2)11]-Substance P: A selective agonist for the neurokinin-1 receptor, often used in studies to understand receptor interactions

Uniqueness of MEN 10207: this compound is unique in its high selectivity for the NK-2 receptor, making it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes. Its distinct binding affinity and pharmacological profile set it apart from other similar compounds .

生物活性

MEN 10207 is a selective antagonist of the neurokinin-2 (NK-2) receptor, which plays a crucial role in various physiological processes, including the regulation of smooth muscle contraction and neurotransmission. This compound has garnered attention for its potential therapeutic applications, particularly in conditions related to the tachykinin neuropeptides.

This compound is characterized by its unique structure that allows it to selectively bind to NK-2 receptors. Research indicates that the compound exhibits high affinity for these receptors, with IC50 values ranging from 21 to 54 nM in competitive radioligand binding assays . The structure-activity relationship (SAR) studies have highlighted the importance of specific amino acid residues in determining the binding affinity and biological activity of this compound .

Table 1: Structure-Activity Relationship of this compound

| Modification | Effect on Affinity |

|---|---|

| D-Tryptophan substitution | Increased binding affinity |

| C-terminal modifications | Variable effects on receptor interaction |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits NK-2 receptor-mediated responses. For instance, it has been shown to block contractions induced by neurokinin A (NKA) in various smooth muscle preparations . Additionally, the compound's partial agonist activity suggests that it may modulate rather than completely inhibit receptor signaling, which could be beneficial in therapeutic contexts .

Case Studies

A notable case study involved the administration of this compound in animal models to assess its impact on respiratory function. The findings indicated that while this compound produced some respiratory effects, these were consistent with its profile as a partial agonist at NK-2 receptors. This suggests potential applications in managing respiratory conditions characterized by tachykinin overactivity .

Pharmacological Profile

The pharmacological profile of this compound reveals its potential utility in treating conditions such as asthma and other bronchoconstrictive disorders. By antagonizing NK-2 receptors, this compound may help alleviate symptoms associated with excessive tachykinin release.

Table 2: Pharmacological Effects of this compound

| Condition | Effect |

|---|---|

| Asthma | Reduction in bronchoconstriction |

| Gastrointestinal Disorders | Modulation of gut motility |

| Pain Management | Potential analgesic effects via NK modulation |

特性

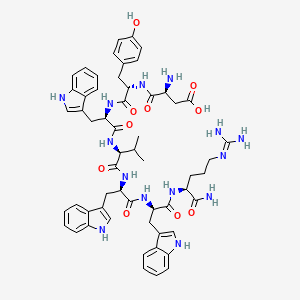

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHLZLAKTUPWES-PEURKWGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155059 | |

| Record name | MEN 10207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126050-12-2 | |

| Record name | MEN 10207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126050122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEN 10207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。